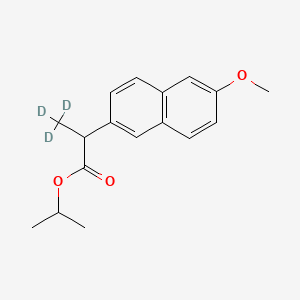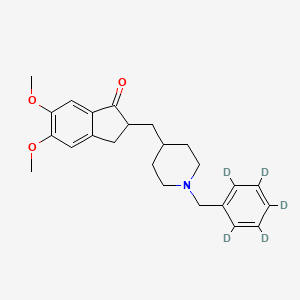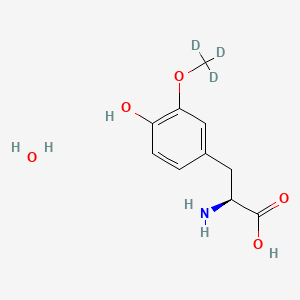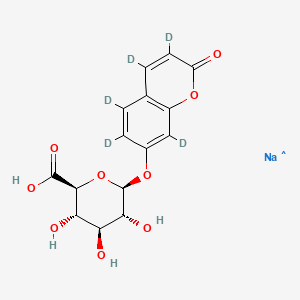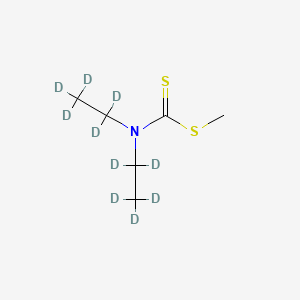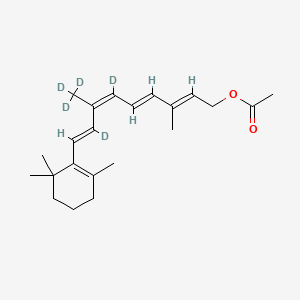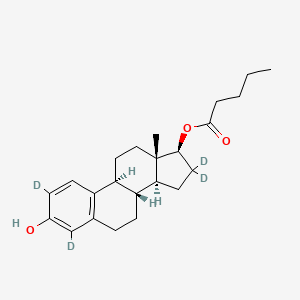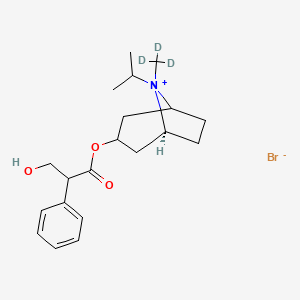
Ipratropium-d3 (bromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ipratropium-d3 (bromide) is a deuterated form of ipratropium bromide, an anticholinergic agent used primarily in the treatment of chronic obstructive pulmonary disease (COPD) and asthma . The compound is a quaternary ammonium derivative of atropine and functions as a muscarinic receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ipratropium bromide involves the esterification of tropic acid with tropine, followed by quaternization with isopropyl bromide . The process begins with the acyl chlorination of 2-phenyl-3-acetoxy propionic acid using oxalyl chloride in an organic solvent. This is followed by the addition of isopropyl tropine mesylate, removal of the organic solvent, and hydrolysis with inorganic acid .
Industrial Production Methods
Industrial production of ipratropium bromide typically follows the same synthetic route but is optimized for higher yield and purity. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure the production of high-quality ipratropium bromide .
Chemical Reactions Analysis
Types of Reactions
Ipratropium-d3 (bromide) undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage in ipratropium bromide can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxalyl Chloride: Used for acyl chlorination in the synthesis process.
Isopropyl Tropine Mesylate: Reacts with the acyl chloride intermediate to form ipratropium bromide.
Major Products Formed
The primary product of these reactions is ipratropium bromide, with potential by-products including tropic acid and tropine derivatives .
Scientific Research Applications
Ipratropium-d3 (bromide) is used extensively in scientific research due to its anticholinergic properties. Applications include:
Chemistry: Studying the reaction mechanisms and synthesis of quaternary ammonium compounds.
Biology: Investigating the effects of muscarinic receptor antagonists on cellular processes.
Medicine: Developing treatments for respiratory conditions such as COPD and asthma.
Industry: Formulating inhalable medications and optimizing drug delivery systems.
Mechanism of Action
Ipratropium-d3 (bromide) exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the bronchial smooth muscle . This inhibition prevents bronchoconstriction, leading to relaxation of the airways and improved airflow . The compound primarily targets the M1, M2, and M3 muscarinic receptors .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another muscarinic antagonist with similar bronchodilatory effects.
Tiotropium: A long-acting muscarinic antagonist used for COPD treatment.
Uniqueness
Ipratropium-d3 (bromide) is unique due to its deuterated form, which can provide insights into the pharmacokinetics and metabolic pathways of ipratropium bromide . Additionally, its short-acting nature makes it suitable for acute symptom relief in respiratory conditions .
Properties
Molecular Formula |
C20H30BrNO3 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
[(5S)-8-propan-2-yl-8-(trideuteriomethyl)-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17?,18?,19?,21?;/m0./s1/i3D3; |
InChI Key |
LHLMOSXCXGLMMN-GVMDAYPMSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-] |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)



